molecular formula C8H9BrO3 B2909645 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol CAS No. 2316-61-2

2-Bromo-4-(hydroxymethyl)-6-methoxyphenol

Cat. No.: B2909645
CAS No.: 2316-61-2
M. Wt: 233.061
InChI Key: WDVJCYJWJHPFIB-UHFFFAOYSA-N
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Description

2-Bromo-4-(hydroxymethyl)-6-methoxyphenol is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol typically involves the bromination of 4-(hydroxymethyl)-6-methoxyphenol. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

  • Bromination Reaction

      Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)

      Solvent: Acetic acid or dichloromethane

      Conditions: Room temperature or slightly elevated temperatures

  • Industrial Production Methods

    • The industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(hydroxymethyl)-6-methoxyphenol can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

      Conditions: Aqueous or organic solvents, room temperature to reflux

      Products: Oxidation of the hydroxymethyl group to a carboxylic acid or aldehyde

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous solvents, low temperatures

      Products: Reduction of the bromine atom to a hydrogen atom, forming 4-(hydroxymethyl)-6-methoxyphenol

  • Substitution

      Reagents: Nucleophiles such as sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

      Conditions: Anhydrous solvents, elevated temperatures

      Products: Substitution of the bromine atom with a nucleophile, forming various substituted phenols

Scientific Research Applications

2-Bromo-4-(hydroxymethyl)-6-methoxyphenol has several applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
    • Used in the study of enzyme inhibition and protein-ligand interactions.
  • Medicine

    • Explored for its potential therapeutic applications, including as a lead compound for drug development.
    • Studied for its effects on various biological pathways and its potential as a pharmaceutical agent.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Employed in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Enzyme Inhibition

    • Binding to the active site of enzymes, thereby inhibiting their activity.
    • Potential targets include enzymes involved in oxidative stress and inflammation.
  • Antioxidant Activity

    • Scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
    • Modulating the expression of antioxidant enzymes and proteins.
  • Signal Transduction Pathways

    • Interacting with cellular receptors and signaling molecules, thereby modulating various biological processes.
    • Potential effects on pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

2-Bromo-4-(hydroxymethyl)-6-methoxyphenol can be compared with other similar compounds, such as:

  • 2-Bromo-4-methylphenol

    • Lacks the hydroxymethyl and methoxy groups, resulting in different chemical properties and reactivity.
    • Used in different applications, including as an intermediate in organic synthesis.
  • 4-(Hydroxymethyl)-6-methoxyphenol

    • Lacks the bromine atom, resulting in different reactivity and potential applications.
    • Studied for its antioxidant and antimicrobial properties.
  • 2-Bromo-4-(hydroxymethyl)phenol

    • Lacks the methoxy group, resulting in different chemical properties and reactivity.
    • Used in the synthesis of various organic compounds and materials.

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-4-(hydroxymethyl)-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVJCYJWJHPFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2316-61-2
Record name 3-BROMO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL
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